2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
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Overview
Description
2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a brominated indole moiety and a benzodioxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formylation: The brominated indole is then subjected to formylation to introduce a formyl group at the 3-position. This can be done using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Coupling with Benzodioxepin: The formylated brominated indole is then coupled with a benzodioxepin derivative through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like DMF or DMSO.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohols or other reduced products.
Substitution: The bromine atom in the indole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole moiety may interact with specific receptors or enzymes, while the benzodioxepin structure could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-BROMO-1H-INDOL-1-YL)PROPANOIC ACID: This compound shares the brominated indole structure but lacks the formyl and benzodioxepin groups.
2-(3-FORMYL-1H-INDOL-1-YL)PROPANOIC ACID: Similar to the target compound but without the bromine atom and benzodioxepin structure.
3-(1H-TETRAZOL-1-YL)PROPANOIC ACID: Contains an indole moiety but differs significantly in its functional groups and overall structure.
Uniqueness
The uniqueness of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE lies in its combination of a brominated indole and a benzodioxepin structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19BrN2O4 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C21H19BrN2O4/c22-16-3-4-18-17(9-16)15(13-25)11-24(18)12-21(26)23-10-14-2-5-19-20(8-14)28-7-1-6-27-19/h2-5,8-9,11,13H,1,6-7,10,12H2,(H,23,26) |
InChI Key |
KLFMTWPVZAEDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O)OC1 |
Origin of Product |
United States |
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